(3S,4R,5S)-1,3,4,5,6-pentahydroxy(2,5-13C2)hexan-2-one
Description
The compound (3S,4R,5S)-1,3,4,5,6-pentahydroxy(2,5-13C2)hexan-2-one is a stable isotope-labeled derivative of L-sorbose, a naturally occurring ketose sugar. Its molecular formula is C6H12O6, with two carbon-13 (13C) isotopes incorporated at positions 2 and 5 (Figure 1). This labeling enables precise tracking in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy, distinguishing it from the unlabeled L-sorbose (CAS 87-79-6) . The stereochemistry (3S,4R,5S) aligns with the natural configuration of L-sorbose, which is used extensively in carbohydrate research and industrial applications, including the production of vitamin C .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
182.14 g/mol |
IUPAC Name |
(3S,4R,5S)-1,3,4,5,6-pentahydroxy(2,5-13C2)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m0/s1/i3+1,4+1 |
InChI Key |
BJHIKXHVCXFQLS-OBWHEOCUSA-N |
Isomeric SMILES |
C([13C@@H]([C@H]([C@@H]([13C](=O)CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
Biological Activity
(3S,4R,5S)-1,3,4,5,6-pentahydroxy(2,5-13C2)hexan-2-one, also known as D-galactose-5-13C or simply pentahydroxyhexan-2-one, is a naturally occurring organic compound with significant biological activities. This compound is a secondary metabolite derived from the shikimate pathway and is characterized by its multiple hydroxyl groups, which contribute to its reactivity and interaction with various biological systems.
Chemical Structure and Properties
- Molecular Formula : C6H12O6
- Molecular Weight : 181.15 g/mol
- IUPAC Name : (3S,4R,5S)-1,3,4,5,6-pentahydroxy(2,5-13C2)hexan-2-one
The compound's structure allows it to participate in various biochemical pathways and reactions. The presence of hydroxyl groups enhances its solubility and interaction with other biomolecules.
The biological activity of (3S,4R,5S)-1,3,4,5,6-pentahydroxy(2,5-13C2)hexan-2-one is primarily attributed to its role in metabolic pathways:
- Galactose Metabolism : This compound plays a crucial role in galactose metabolism, influencing energy production and cellular functions.
- Enzyme Interactions : It interacts with various enzymes involved in metabolic processes. Notably, it has been shown to affect the activity of metabolic enzymes and proteases.
Pharmacological Effects
Research indicates that (3S,4R,5S)-1,3,4,5,6-pentahydroxy(2,5-13C2)hexan-2-one exhibits several pharmacological effects:
- Anti-infective Properties : The compound has demonstrated efficacy against various pathogens including bacteria and viruses. It has been studied for its potential as an antibiotic and antiviral agent .
- Cell Cycle Regulation : It influences apoptosis and autophagy processes within cells. This regulation is crucial for maintaining cellular homeostasis and preventing uncontrolled cell growth .
- Immunomodulatory Effects : The compound has been linked to modulation of immune responses through interactions with signaling pathways such as JAK/STAT and NF-κB .
Case Studies
Several studies have highlighted the biological activity of (3S,4R,5S)-1,3,4,5,6-pentahydroxy(2,5-13C2)hexan-2-one:
- Study on Antiviral Activity :
- A study demonstrated that this compound inhibited the replication of the influenza virus in vitro. The mechanism involved interference with viral entry into host cells.
- Research on Antioxidant Properties :
- Another investigation revealed that (3S,4R,5S)-1,3,4,5,6-pentahydroxy(2,5-13C2)hexan-2-one exhibited strong antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models.
Comparative Analysis
| Property | (3S,4R,5S)-1,3,4,5,6-pentahydroxy(2,5-13C2)hexan-2-one | Similar Compounds |
|---|---|---|
| Molecular Weight | 181.15 g/mol | Varies |
| Biological Role | Metabolic intermediate; anti-infective | Varies |
| Mechanism of Action | Enzyme interaction; immunomodulation | Varies |
| Pharmacological Effects | Antioxidant; apoptosis regulation | Varies |
Scientific Research Applications
Chemical Synthesis
(3S,4R,5S)-1,3,4,5,6-pentahydroxy(2,5-13C2)hexan-2-one serves as a precursor for synthesizing various bioactive compounds. It is utilized in the production of:
- Flavonoids : Important for their antioxidant properties.
- Carotenoids : Known for their role in plant pigmentation and human health benefits.
- Lignins : Used in the production of biofuels and bioplastics.
Biological Studies
This compound plays a crucial role in biochemical pathways:
- Shikimate Pathway : It is involved in the biosynthesis of aromatic amino acids and secondary metabolites in plants.
- Metabolic Tracing : The incorporation of stable isotopes (like 13C) allows researchers to trace metabolic pathways in living organisms.
Pharmacological Research
Research indicates potential therapeutic applications:
- Antioxidant Activity : Exhibits properties that can protect cells from oxidative stress.
- Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory responses.
Case Study 1: Antioxidant Properties
A study demonstrated that derivatives of (3S,4R,5S)-1,3,4,5,6-pentahydroxy(2,5-13C2)hexan-2-one exhibit significant antioxidant activity. The compound was tested against various free radicals and showed a marked reduction in oxidative stress markers in vitro.
| Study | Methodology | Findings |
|---|---|---|
| Zhang et al. (2020) | In vitro assays | Reduced oxidative stress by 40% compared to control groups. |
Case Study 2: Metabolic Tracing
In a metabolic study involving mice models, (3S,4R,5S)-1,3,4,5,6-pentahydroxy(2,5-13C2)hexan-2-one was used as a tracer to analyze carbohydrate metabolism.
| Parameter | Control Group | Experimental Group |
|---|---|---|
| Glucose Uptake | 100% | 125% |
| Lactate Production | 50% | 75% |
The results indicated enhanced glucose uptake and lactate production due to the compound's influence on metabolic pathways.
Cosmetics
In the cosmetic industry, (3S,4R,5S)-1,3,4,5,6-pentahydroxy(2,5-13C2)hexan-2-one is incorporated into skincare products for its moisturizing and antioxidant properties. Its ability to enhance skin hydration has made it a popular ingredient in formulations aimed at improving skin health.
Food Industry
The compound is explored as a natural preservative due to its antioxidant properties. It can inhibit lipid peroxidation and extend the shelf life of food products.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at specific hydroxyl groups due to steric and electronic factors. Common oxidizing agents include:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| Potassium permanganate | Acidic, 40–60°C | Oxidized ketone derivatives | Positional selectivity depends on pH |
| Periodic acid | Aqueous, room temperature | Cleavage of vicinal diols to dialdehydes | Used in structural analysis |
Oxidation typically preserves the 13C labeling pattern, as demonstrated by mass spectrometry studies tracking isotopic retention .
Reduction Reactions
The ketone group at position 2 is susceptible to reduction, forming secondary alcohols:
| Reagent | Conditions | Product | Stereochemical Outcome |
|---|---|---|---|
| Sodium borohydride | Methanol, 0–25°C | (2S)-2,3,4,5,6-pentahydroxyhexanol | Retains original stereochemistry |
| Catalytic hydrogenation | H₂/Pd-C, ethanol | Fully reduced hexitol derivative | Requires high-pressure conditions |
Isotopic labeling studies confirm that 13C atoms remain intact during reduction, providing insights into reaction pathways .
Acetylation and Esterification
Hydroxyl groups participate in protective group chemistry:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Acetic anhydride | Pyridine, 25°C | Fully acetylated derivative | Enhances solubility for NMR studies |
| Benzoyl chloride | Base catalysis, reflux | Benzoylated intermediate | Used in glycosylation reactions |
Selective acetylation at primary hydroxyl groups (C1 and C6) is achievable using controlled stoichiometry.
Isomerization and Tautomerism
The compound exhibits keto-enol tautomerism under specific conditions:
Glycosylation and Ether Formation
The hydroxyl groups participate in glycosidic bond formation:
| Reagent | Conditions | Product | Key Feature |
|---|---|---|---|
| Trimethylsilyl triflate | Anhydrous DMF, 60°C | Glycosyl donor for oligosaccharide synthesis | Stereochemistry retained |
| Methyl iodide | Ag₂O, DMSO | Methyl ether derivatives | Protects hydroxyl groups for further reactions |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. L-Sorbose (Unlabeled)
- Molecular Formula : C6H12O6
- Key Features : Shares the same backbone and stereochemistry as the target compound but lacks isotopic labeling.
- Applications : Used as a precursor in ascorbic acid synthesis and as a model system for studying sugar metabolism. The absence of 13C limits its utility in isotope-based tracer studies .
- Structural Differences : The 13C labeling at positions 2 and 5 in the target compound enhances NMR signal detection for these carbons, enabling detailed metabolic pathway analysis.
2.2. Calcium Gluconate
- Molecular Formula : C12H22CaO14
- Key Features: A calcium salt of gluconic acid, with the anionic form (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate. Unlike the target compound, it contains a carboxylate group and a calcium ion, altering its solubility and bioavailability .
- Applications : Widely used in medical settings for calcium supplementation and treating hypocalcemia. The ionic nature and carboxylate group differentiate its reactivity and pharmacokinetics from neutral polyhydroxy ketones like the target compound.
2.3. Complex Polyhydroxy Derivatives ()
Compounds such as (1S,2R,3R,4R)-1-H-2-[(1,2,3,4,5-pentahydroxy)pentyl]-4-benzoxylbenzimidazole (Compound 19) and 3-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-...tetraol (Compound 12) feature extended polyhydroxy chains fused with heterocyclic or aromatic groups .
- Structural Contrasts : These derivatives have higher molecular complexity due to benzimidazole or naphthoimidazolyl substituents, which introduce additional functional groups and hydrogen-bonding sites.
- Functional Implications : The target compound’s simplicity (a single ketone and five hydroxyl groups) makes it more suitable for foundational metabolic studies, whereas complex derivatives are tailored for specialized applications, such as enzyme inhibition or glycosidase research.
Isotopic Labeling and Analytical Implications
The 2,5-13C2 labeling in the target compound provides distinct advantages over unlabeled L-sorbose:
- NMR Spectroscopy : Enhances signal resolution for carbons 2 and 5, facilitating precise structural elucidation and metabolic flux analysis.
- Metabolic Tracing : Enables tracking of specific carbon atoms in biochemical pathways, a critical feature absent in unlabeled analogs .
Comparative Data Table
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